1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

Phosphatase Inhibition Ligand Development Uranium Extraction

Researchers requiring a tool compound for VHZ phosphatase investigation (IC50 11.4 µM) can utilize this benzimidazole phosphinic acid. For procurement managers, we offer a reliable supply chain for this research chemical. - Reported IC50 of 11.4 µM in a biochemical assay for VHZ phosphatase. - Defined melting point (229 °C) and molecular weight (272.24 g/mol) for use as a reference standard. - A versatile building block for synthesizing coordination complexes with transition metals.

Molecular Formula C14H13N2O2P
Molecular Weight 272.24 g/mol
CAS No. 172753-91-2
Cat. No. B3031162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid
CAS172753-91-2
Molecular FormulaC14H13N2O2P
Molecular Weight272.24 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1P(=O)(C3=CC=CC=C3)O
InChIInChI=1S/C14H13N2O2P/c1-16-13-10-6-5-9-12(13)15-14(16)19(17,18)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,18)
InChIKeyBWJZHTJXOGNWEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic Acid Overview


1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid (CAS 172753-91-2) is a heterocyclic organophosphorus compound characterized by a benzimidazole core substituted with a methyl group at the N1 position and a phenylphosphinic acid moiety at the C2 position . This compound is offered as a research chemical with a molecular formula of C14H13N2O2P, a molecular weight of 272.24 g/mol, and a melting point of 229 °C [1].

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic Acid Substitution Risks


Direct substitution of 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid with structurally related benzimidazole phosphinic acids is not advisable due to the critical role of the specific N1-methyl and C2-phenylphosphinic acid substitution pattern in determining molecular recognition, metal coordination geometry, and biological activity profiles. Even minor structural changes, such as replacing the methyl group with an ethyl group or modifying the phosphinic acid moiety, can drastically alter the compound's physicochemical properties, binding affinity, and functional outcomes in downstream applications [1]. Consequently, using a generic analog without rigorous comparative validation may lead to irreproducible results and wasted resources.

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic Acid Quantitative Evidence


Enzyme Inhibition Data

A comprehensive search of primary research literature, patents, and authoritative databases reveals a notable scarcity of quantitative, comparator-based evidence for 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid. No direct head-to-head comparisons with structurally related analogs were identified. Available data points are primarily from vendor technical datasheets and a single enzyme inhibition assay, which lack comparator data and robust experimental context. Therefore, the following evidence items represent the best available information but should be interpreted with caution. The evidence is limited and does not provide strong differentiation.

Phosphatase Inhibition Ligand Development Uranium Extraction

Physicochemical Property Comparison

Vendor datasheets provide consistent physical property data for this compound, including a melting point of 229 °C and a molecular weight of 272.24 g/mol [1]. While these values are not inherently differentiating, they serve as critical quality control benchmarks. A closely related analog, 1-ethyl-1H-benzimidazol-2-yl(phenyl)phosphinic acid (CAS 172753-92-3), has a higher molecular weight of 294.284 g/mol and a different substitution pattern, which will impact its solubility, stability, and potential biological interactions . This highlights that even a simple alkyl chain extension can alter key properties, making substitution without validation risky.

Chemical Procurement Quality Control Material Characterization

Uranium Extraction Potential

While no direct data exists for the target compound, research on a closely related derivative, 1-carboxymethylbenzoimidazol-2-yl-phenylphosphinic acid, demonstrates its utility in uranium extraction when immobilized on silica gel [1]. This modified material achieved an adsorption capacity of 176 mg of uranium per gram of adsorbent at neutral pH [1]. This class-level evidence suggests that benzimidazol-2-yl-phenylphosphinic acid derivatives possess favorable metal-chelating properties that could be leveraged for selective metal ion recovery. However, it is crucial to note that the specific N1-methyl substitution in the target compound may alter its binding affinity and selectivity compared to the carboxymethyl derivative.

Uranium Extraction Adsorbent Material Environmental Remediation

1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic Acid Applications


Phosphatase Enzyme Inhibition Studies

This compound may be used as a tool compound for investigating VHZ phosphatase activity, given its reported IC50 of 11.4 µM in a biochemical assay [1]. However, its moderate potency and lack of selectivity data necessitate careful experimental design and the inclusion of appropriate positive and negative controls.

Metal Chelation and Extraction Research

Based on class-level evidence from related benzimidazol-2-yl-phenylphosphinic acid derivatives, this compound could be explored as a ligand for the selective extraction of uranyl ions from aqueous solutions, particularly after immobilization on solid supports [2]. Its performance would need to be empirically determined and compared to established extraction agents.

Synthesis of Novel Coordination Complexes

The phosphinic acid and benzimidazole moieties provide a versatile platform for synthesizing coordination complexes with transition metals. This compound can serve as a building block for developing new catalysts or materials with tailored properties [3]. The specific N1-methyl substitution may influence the stability and geometry of the resulting complexes.

Quality Control and Reference Standard

With a well-defined melting point of 229 °C and molecular weight of 272.24 g/mol [4], this compound can be utilized as a reference standard for analytical method development and quality control in research laboratories, particularly when working with benzimidazole phosphinic acid derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-1H-benzo[D]imidazol-2-YL(phenyl)phosphinic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.